molecular formula C15H14O3 B410892 4-Methoxy-3-(phenoxymethyl)benzaldehyde CAS No. 438531-11-4

4-Methoxy-3-(phenoxymethyl)benzaldehyde

Cat. No.: B410892
CAS No.: 438531-11-4
M. Wt: 242.27g/mol
InChI Key: JBUFQGJMFDQJEI-UHFFFAOYSA-N
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Description

4-Methoxy-3-(phenoxymethyl)benzaldehyde is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.28 g/mol . It is characterized by a benzaldehyde core substituted with a methoxy group at the 4-position and a phenoxymethyl group at the 3-position. This compound is used in various fields of research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(phenoxymethyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(phenoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenoxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Methoxy-3-(phenoxymethyl)benzoic acid.

    Reduction: 4-Methoxy-3-(phenoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(phenoxymethyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(phenoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and phenoxymethyl groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-methylbenzaldehyde
  • 4-Methoxybenzaldehyde
  • 3-Methoxy-4-(phenoxymethyl)benzaldehyde

Comparison

4-Methoxy-3-(phenoxymethyl)benzaldehyde is unique due to the presence of both methoxy and phenoxymethyl groups, which can enhance its reactivity and specificity in chemical and biological applications. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specific research and industrial purposes .

Properties

IUPAC Name

4-methoxy-3-(phenoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-15-8-7-12(10-16)9-13(15)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUFQGJMFDQJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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